N-ethyl-1-(4-(morpholinosulfonyl)benzoyl)indoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-ethyl-1-(4-(morpholinosulfonyl)benzoyl)indoline-2-carboxamide” is a complex organic compound. It contains an indoline group, which is a heterocyclic compound. The compound also contains a sulfonamide group, which is a common motif in many drugs and medicinal compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 3-(indoline-1-carbonyl)-N-(substituted) benzene sulfonamide analogs have been synthesized using efficient protocols .Applications De Recherche Scientifique
Disposition and Metabolism in Humans
Research on the disposition and metabolism of novel compounds in humans is critical for understanding their pharmacokinetics and potential therapeutic uses. For example, the study on the orexin 1 and 2 receptor antagonist SB-649868 highlights the importance of determining how compounds are metabolized and excreted in humans. This knowledge is fundamental for drug development, ensuring safety and efficacy in potential therapeutic applications (Renzulli et al., 2011).
Diagnostic Applications
Compounds with specific binding affinities can be utilized in diagnostic applications, such as in sigma receptor scintigraphy. The study involving N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) demonstrates the potential of certain compounds to visualize primary breast tumors, exploiting the preferential binding to sigma receptors overexpressed on cancer cells (Caveliers et al., 2002).
Understanding Toxicity and Safety
Investigating the toxicological profiles of compounds is essential for their safe use, whether in a clinical setting or in occupational exposure. Studies on hemoglobin adducts of acrylamide in laboratory workers and smokers reveal the significance of assessing exposure risks and developing safety guidelines to prevent adverse health effects (Bergmark, 1997).
Pharmacological Effects and Clinical Trials
Clinical trials of new pharmacological agents, such as N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA), provide insights into their therapeutic potential, dosing, and side effects. Phase I studies assess safety, tolerability, and pharmacokinetics, which are critical steps in drug development (McCrystal et al., 1999).
Novel Therapeutic Applications
Exploring novel therapeutic applications of compounds, such as the immunomodulator linomide in treating secondary progressive multiple sclerosis, highlights the importance of scientific research in discovering new treatments for chronic diseases (Karussis et al., 1996).
Propriétés
IUPAC Name |
N-ethyl-1-(4-morpholin-4-ylsulfonylbenzoyl)-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c1-2-23-21(26)20-15-17-5-3-4-6-19(17)25(20)22(27)16-7-9-18(10-8-16)31(28,29)24-11-13-30-14-12-24/h3-10,20H,2,11-15H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JONYYDDOOIHWBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.